molecular formula C16H19ClN4 B12240110 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B12240110
M. Wt: 302.80 g/mol
InChI Key: BUHISNALKBNUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a chemical compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-chlorophenylamine with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The piperazine intermediate is then reacted with 5,6-dimethylpyrimidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new drugs targeting neurological and psychiatric disorders.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also explored for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.

    Hydroxyzine: Another piperazine derivative with sedative and anti-anxiety properties.

    Flunarizine: A piperazine derivative used as a calcium channel blocker.

Uniqueness

4-[4-(2-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyrimidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

InChI

InChI=1S/C16H19ClN4/c1-12-13(2)18-11-19-16(12)21-9-7-20(8-10-21)15-6-4-3-5-14(15)17/h3-6,11H,7-10H2,1-2H3

InChI Key

BUHISNALKBNUQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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